Hafnium, tetrakis(dimethylamino)-

Descripción

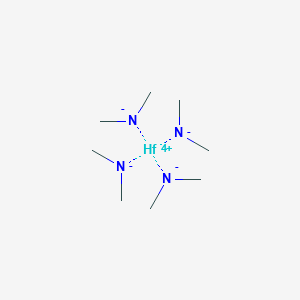

Structure

3D Structure of Parent

Propiedades

Número CAS |

19782-68-4 |

|---|---|

Fórmula molecular |

C8H24HfN4 |

Peso molecular |

354.79 g/mol |

Nombre IUPAC |

dimethylazanide;hafnium(4+) |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

Clave InChI |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |

SMILES canónico |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] |

Pictogramas |

Flammable; Corrosive |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Design

Established Synthetic Routes for Tetrakis(dimethylamino)hafnium

The predominant synthetic route to Tetrakis(dimethylamino)hafnium involves salt metathesis, a reliable method for forming metal-ligand bonds.

Reaction Pathways via Hafnium Halides and Lithium Amides

The most common and established method for synthesizing Tetrakis(dimethylamino)hafnium is the reaction of a hafnium halide, typically Hafnium(IV) chloride (HfCl₄), with a lithium amide, specifically Lithium dimethylamide (LiN(CH₃)₂). harvard.eduwikipedia.orgacs.org The reaction is typically carried out in an inert, anhydrous solvent, such as n-hexane. harvard.edu

HfCl₄ + 4 LiN(CH₃)₂ → Hf(N(CH₃)₂)₄ + 4 LiCl

This pathway is favored due to the availability and reactivity of the starting materials. harvard.edu The use of hydrocarbon solvents like n-hexane instead of ethers (e.g., THF) can simplify the separation of the LiCl byproduct. harvard.edu

Optimization of Reaction Conditions for Enhanced Yield

To maximize the yield and purity of Tetrakis(dimethylamino)hafnium, careful optimization of reaction parameters is essential. Research has shown that controlling molar ratios, temperature, and reaction time significantly impacts the outcome. harvard.edu

A molar ratio of n-butyllithium to hafnium tetrachloride of approximately 4.1:1 to 4.2:1 is often employed to ensure complete reaction of the hafnium precursor. harvard.edu Similarly, a slight excess of dimethylamine (B145610) relative to n-butyllithium is used in the initial step. The reaction temperature is a critical parameter; the initial formation of lithium dimethylamide is conducted at low temperatures (-80 °C to -40 °C), while the subsequent reaction with hafnium tetrachloride is maintained between 20 °C and 60 °C. harvard.edu Extended reaction times, typically ranging from 24 to 30 hours under an inert atmosphere, are necessary to drive the reaction to completion. harvard.edu Following these optimized protocols, yields of 70-75% can be achieved. harvard.edu

Table 1: Optimized Reaction Conditions for Tetrakis(dimethylamino)hafnium Synthesis

| Parameter | Optimized Condition | Source |

|---|---|---|

| Reactants | Hafnium(IV) chloride, Dimethylamine, n-Butyllithium | harvard.edu |

| Solvent | n-Hexane | harvard.edu |

| Molar Ratio (n-BuLi : HfCl₄) | 4.1:1 to 4.2:1 | harvard.edu |

| Molar Ratio (Dimethylamine : n-BuLi) | 1.1:1 to 1.2:1 | harvard.edu |

| Temperature (Lithiation) | -40 °C to -80 °C | harvard.edu |

| Temperature (Hafnium Addition) | 20 °C to 60 °C | harvard.edu |

| Reaction Time | 24 - 30 hours | harvard.edu |

| Achievable Yield | 70 - 75% | harvard.edu |

Advanced Purification Techniques for High-Purity Tetrakis(dimethylamino)hafnium

For its use in electronic applications, Tetrakis(dimethylamino)hafnium must be of extremely high purity. This necessitates advanced purification techniques to remove both metallic and organic impurities.

Strategies for Zirconium Impurity Reduction

Zirconium is the most common and challenging metallic impurity to separate from hafnium due to their nearly identical chemical properties and ionic radii. samaterials.comsouthasiacommons.net Consequently, the primary strategy for achieving low zirconium content in the final Tetrakis(dimethylamino)hafnium product is to start with a high-purity Hafnium(IV) chloride precursor with minimal zirconium contamination (<0.2%). mdpi.comresearchgate.net

The separation of zirconium from hafnium is a complex industrial process performed on the inorganic precursors before the synthesis of the organometallic compound. Commercially established methods for producing nuclear-grade (low-zirconium) hafnium salts include:

Solvent Extraction : This is a widely used industrial method that exploits small differences in the partitioning of zirconium and hafnium complexes between two immiscible liquid phases, such as an aqueous acidic solution and an organic solvent containing an extractant. southasiacommons.netbalazs.com

Ion Exchange Chromatography : This technique separates zirconium and hafnium ions based on their differential affinity for an ion-exchange resin. southasiacommons.netresearchgate.net

Extractive Distillation : This method relies on the slight differences in the volatility of zirconium and hafnium chlorides in the presence of a third component. mdpi.com

By utilizing HfCl₄ that has already undergone rigorous purification to remove zirconium, the final TDMAH product can meet the stringent purity requirements for semiconductor applications, which often specify zirconium levels below 0.2%. mdpi.comresearchgate.net

Reduced Pressure Distillation and Filtration Protocols for Precursor Grade Quality

After the synthesis reaction, the crude product contains the desired Tetrakis(dimethylamino)hafnium, precipitated lithium chloride, and residual solvent. The primary method for purifying TDMAH to precursor-grade quality is reduced-pressure distillation (also known as vacuum distillation). harvard.eduacs.org

This technique separates the volatile TDMAH from the non-volatile LiCl byproduct and any other high-boiling point impurities. Some synthetic protocols advocate for direct distillation of the reaction mixture after solvent removal, which simplifies the process by avoiding a separate filtration step for the LiCl. harvard.edu The distillation is typically carried out at a reduced pressure of 2-5 mmHg, with the pure TDMAH fraction being collected at a temperature of 80-85 °C. harvard.edu The resulting product is a colorless to pale yellow liquid or low-melting solid. mdpi.comresearchgate.net

Table 2: Physical and Purity Specifications of Precursor-Grade Tetrakis(dimethylamino)hafnium

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Hf(N(CH₃)₂)₄ | mdpi.com |

| Molecular Weight | 354.79 g/mol | researchgate.net |

| Appearance | Colorless to pale yellow low-melting solid | mdpi.comresearchgate.net |

| Melting Point | 26-29 °C | researchgate.net |

| Boiling Point | 85 °C @ 0.1 mmHg | mdpi.comresearchgate.net |

| Purity (Hf basis) | ≥99.99% | researchgate.net |

| Zirconium Impurity | <0.2% | mdpi.comresearchgate.net |

Rational Design of Hafnium Amide Derivatives for Tailored Performance

The rational design of hafnium amide precursors involves modifying the alkyl groups on the nitrogen atoms to tailor the physical and chemical properties of the molecule for specific deposition processes like ALD. rsc.org The goal is to optimize characteristics such as volatility, thermal stability, and reactivity.

By replacing the methyl groups in TDMAH with larger alkyl groups, such as ethyl or bulkier substituents, new hafnium amide derivatives like Tetrakis(ethylmethylamino)hafnium (TEMAH) and Tetrakis(diethylamino)hafnium (TDEAH) are created. rsc.org The choice of these ligands is not arbitrary and is based on several design principles:

Volatility and Thermal Stability : The size and structure of the alkyl groups influence the intermolecular forces, which in turn affect the precursor's volatility and thermal stability. While increasing the size of the ligand can decrease volatility, it can also enhance thermal stability, which is crucial for preventing precursor decomposition in the delivery lines or on the substrate surface during an ALD process. This allows for a wider processing window.

Reactivity : The nature of the amide ligand affects the reactivity of the precursor with the co-reactant (e.g., water, ozone). The metal-nitrogen bond strength can be tuned by the electronic and steric properties of the alkyl groups, influencing the reaction kinetics and the purity of the deposited film.

Deposition Temperature : The use of different amide ligands can lower the required deposition temperature compared to halide precursors, which is advantageous for preventing damage to sensitive substrates.

This molecular engineering approach allows for the development of a portfolio of hafnium precursors, each optimized for different ALD or CVD application requirements, from high-k gate dielectrics to other functional thin films. rsc.org

Exploration of Alkylamide Ligand Variations and Their Impact on Precursor Behavior

The properties of hafnium amide precursors can be finely tuned by modifying the alkyl groups on the nitrogen atom of the amide ligand. Besides the widely used Tetrakis(dimethylamino)hafnium(IV) (TDMAH), other common variants include Tetrakis(ethylmethylamino)hafnium(IV) (TEMAH) and Tetrakis(diethylamino)hafnium(IV) (TDEAH). tosoh.co.jpbalazs.com These variations in ligand structure directly influence the precursor's physical properties and performance in deposition processes.

Key characteristics that are impacted include:

Volatility and Vapor Pressure: Precursors must be sufficiently volatile to be transported into the deposition chamber. While TDMAH and TEMAH are liquids or low-melting solids, their vapor pressures differ, which affects the delivery rate and required vaporization temperature. balazs.com

Thermal Stability: The precursor must be stable enough to evaporate without decomposition but reactive enough to undergo the desired surface reactions. Amide-type precursors are generally more heat-labile than other classes, which can be a limiting factor for high-temperature processes. tosoh.co.jpbalazs.com For instance, TEMAH and TDEAH show partial decomposition at temperatures as low as 120°C. balazs.com

Reactivity: The reactivity of the metal-nitrogen bond influences the deposition temperature and the efficiency of the surface reactions. Alkylamides like TDMAH are known for their high reactivity, which allows for lower deposition temperatures compared to halide precursors. baldengineering.com

The choice of alkylamide ligand represents a trade-off between volatility, stability, and reactivity, tailored to specific deposition process requirements. mdpi.comharvard.edu

Table 1: Comparison of Hafnium Alkylamide Precursors

| Precursor | Abbreviation | Formula | Key Properties |

|---|---|---|---|

| Hafnium, tetrakis(dimethylamino)- | TDMAH | Hf(NMe₂)₄ | Higher vapor pressure compared to TEMAH/TDEAH. balazs.com |

| Tetrakis(ethylmethylamino)hafnium | TEMAH | Hf(NEtMe)₄ | Liquid precursor, lower vapor pressure requiring higher vaporization temperatures. balazs.combaldengineering.com |

| Tetrakis(diethylamino)hafnium | TDEAH | Hf(NEt₂)₄ | Lower vapor pressure, shows signs of decomposition at 120°C. balazs.com |

Development of Novel Chlorine-Free Hafnium Precursors

Historically, hafnium tetrachloride (HfCl₄) was a common precursor for depositing hafnium-based films. balazs.comharvard.edu However, its use presents significant challenges, including:

Corrosion: The generation of corrosive byproducts like hydrochloric acid (HCl) can damage the deposition chamber and associated equipment. balazs.comharvard.edu

Film Contamination: The incorporation of chlorine impurities into the deposited film can degrade its electrical properties, such as increasing leakage current and interface charges. baldengineering.comresearchgate.net

High Deposition Temperatures: The strong Hf-Cl bond necessitates high process temperatures to achieve efficient reactions. harvard.edu

Low Volatility: HfCl₄ is a solid with a high sublimation point (320°C), making it difficult to handle and deliver consistently in a vapor phase. balazs.com

The development of chlorine-free precursors, particularly metal alkylamides like TDMAH, was a crucial innovation to overcome these issues. baldengineering.com These organometallic compounds offer several advantages: they are often liquids with better volatility, their byproducts are less corrosive, and their higher reactivity enables lower deposition temperatures. baldengineering.comresearchgate.net The absence of halogen contamination leads to films with superior dielectric properties, making them suitable for high-performance electronic devices. baldengineering.com Other chlorine-free alternatives include precursors with cyclopentadienyl (B1206354), amidinate, and iodo ligands, each designed to optimize thermal stability and reactivity for specific applications. tosoh.co.jprsc.orgacs.org

Engineering Precursor Mixtures for Multicomponent Film Deposition (e.g., Ferroelectric HfZrO₂ Systems)

The discovery of ferroelectricity in doped hafnium oxide has spurred intense research into depositing multicomponent films, most notably hafnium zirconium oxide (HZO). nih.govosti.govresearchgate.net Atomic layer deposition (ALD) is the preferred method for these films due to its precise control over thickness and composition. nih.gov

Achieving the desired stoichiometry in HZO films, typically near a 1:1 ratio of Hf to Zr for optimal ferroelectric properties, requires careful engineering of the precursor delivery. nih.gov This can be accomplished by using a "cocktail" or mixture of hafnium and zirconium precursors. For this strategy to be effective, the two precursors should have compatible properties, such as similar thermal stability, vapor pressure, and reactivity with the co-reactant (e.g., ozone or water). acs.org

For example, mixtures of Tetrakis-dimethylamido-hafnium (TDMA-Hf) and Tetrakis-dimethylamido-zirconium (TDMA-Zr) have been used with ozone as the oxidant to improve the quality of HZO films. nih.gov Another approach involves designing novel ligand systems that are common to both metals. A liquid cocktail precursor composed of tetrakis(1-(N,N-dimethylamino)-2-propoxy)hafnium [Hf(dmap)₄] and its zirconium counterpart [Zr(dmap)₄] has been developed. acs.org These compounds exhibit high thermal stability (up to 371°C) and similar ALD process windows, allowing the Hf/Zr ratio in the precursor mixture to be directly translated into the deposited film. acs.org This control is essential for tuning the material's crystal phase and maximizing its ferroelectric performance. acs.orgrsc.org

Synthesis of Organometallic Hafnium Intermediates and Related Complexes

The reactivity of Hafnium, tetrakis(dimethylamino)- extends beyond its role as a deposition precursor, serving as a starting material for synthesizing various organometallic intermediates.

Formation of Amide Hydride Complexes

Hafnium amide complexes can react to form unusual hydride-containing species. It has been demonstrated that Hafnium, tetrakis(dimethylamino)- [Hf(NMe₂)₄] reacts with certain silanes, such as H₂SiR'Ph, not in excess, to yield a novel amide hydride complex. acs.orgnih.gov

The reaction, carried out in ether at room temperature, leads to the formation of [((Me₂N)₃Hf(μ-H)(μ-NMe₂)₂)₂Hf]. acs.org This compound features bridging hydride (H⁻) and bridging dimethylamido ligands, creating a complex multinuclear hafnium structure. The formation of this amide hydride is an intermediate step; in the presence of excess silane, the reaction proceeds to form aminosilanes, hydrogen gas, and black, unidentified hafnium-containing solids. acs.orgnih.gov These isolated amide hydride complexes are sensitive and can decompose in solution, but their characterization via single-crystal X-ray diffraction has provided significant insight into the mechanistic pathways of hafnium amide chemistry. acs.org The formation of a terminal hafnium hydride complex has also been achieved through different synthetic routes, such as the hydrogenolysis of hafnium hydrocarbyl complexes. acs.org

Table 2: Synthesis of a Hafnium Amide Hydride Complex

| Reactants | Product | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Hf(NMe₂)₄ + H₂SiR'Ph | [((Me₂N)₃Hf(μ-H)(μ-NMe₂)₂)₂Hf] | Et₂O, Room Temperature | Formation of a stable, isolable amide hydride complex with bridging hydride and amide ligands. | acs.org |

Amine-Elimination Pathways in Hafnium Coordination Chemistry

Amine elimination is a fundamental reaction pathway in the coordination chemistry of hafnium amides and is central to their use in material deposition. In ALD or CVD processes, the dimethylamido ligands of TDMAH react with a co-reactant, typically a source of protons like water (H₂O) or the surface of a hydroxylated substrate (-OH).

The reaction proceeds via the protonation of the amide ligand, which then eliminates as a stable, volatile dimethylamine (HNMe₂) molecule. This leaves a reactive site on the hafnium center, which then bonds with the remaining fragment of the co-reactant (e.g., oxygen).

General Reaction: Hf-NMe₂ + H-X → Hf-X + HNMe₂

This pathway is analogous to other elimination reactions in organic chemistry where a leaving group is expelled. youtube.com The reaction of Hf(NMe₂)₄ with silanes to produce aminosilanes is another example of an elimination pathway where the amide group is transferred from the metal center. acs.orgnih.gov The efficiency of this amine elimination step is crucial for achieving clean, impurity-free film growth in deposition applications.

Fundamental Reaction Mechanisms in Thin Film Deposition

Atomic Layer Deposition (ALD) Surface Reaction Mechanisms of Tetrakis(dimethylamino)hafnium

The successful deposition of high-quality hafnium oxide (HfO2) films via ALD is highly dependent on the surface reactions between the TDMAH precursor and the substrate. These reactions are self-limiting, which is the hallmark of ALD, ensuring uniform and conformal film growth. The process typically involves sequential pulses of TDMAH and an oxygen source, such as water (H2O) or ozone (O3), separated by purge steps. nih.govharvard.edu

Nucleation Pathways on Substrate Surfaces

The initial stages of ALD, known as nucleation, are critical as they dictate the quality of the subsequent film growth. On silicon substrates, which are common in the electronics industry, the nature of the surface termination—whether it is hydrogen-terminated (Si-H) or has a chemical oxide layer with hydroxyl (-OH) groups—significantly influences the nucleation process. researchgate.net

The interaction between TDMAH and the substrate surface can be described by acid-base chemistry. mdpi.comresearchgate.net Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors. mdpi.comrsc.org

Brønsted Acid-Base Interactions: On hydroxylated surfaces, the surface -OH groups act as Brønsted acids, donating a proton to the dimethylamido ligand of the TDMAH molecule. This protonation facilitates the cleavage of the hafnium-nitrogen bond and the formation of a new hafnium-oxygen bond with the surface. This is a primary pathway for the chemisorption of TDMAH on oxide surfaces. fau.deacs.org

Lewis Acid-Base Interactions: In the absence of a sufficient density of hydroxyl groups, Lewis acid-base interactions can dominate the nucleation process. acs.org For instance, on a cobalt oxide surface at elevated temperatures (around 400 K), the cobalt and oxygen ions on the surface can act as Lewis acid and base sites, respectively. fau.de These sites can interact with the TDMAH precursor, leading to its decomposition and the subsequent formation of surface hydroxyl groups that then act as nucleation sites. fau.de This mechanism is particularly relevant for substrates with limited initial reactivity. acs.org

The table below summarizes the dominant interaction types on different surfaces.

| Surface Type | Dominant Interaction | Temperature Dependence | Reference |

| Hydroxylated Surfaces | Brønsted Acid-Base | Lower temperatures (e.g., 300 K) | fau.de |

| Surfaces with Low -OH Density | Lewis Acid-Base | Higher temperatures (e.g., 400 K) | fau.de |

Hydroxyl groups (-OH) on the substrate surface are paramount for efficient nucleation of hafnium oxide from TDMAH. researchgate.netmdpi.com They provide reactive sites for the TDMAH molecules to chemisorb onto the surface through a ligand exchange reaction. bohrium.com

The presence of a high concentration of hydroxyl groups, such as on a chemical oxide underlayer on silicon, leads to almost no barrier for film nucleation. researchgate.net This results in a more two-dimensional, linear, and predictable growth pattern. researchgate.net Conversely, on hydrogen-terminated silicon, which has a very low density of -OH groups, there is a significant barrier to nucleation, leading to three-dimensional, rough, and non-linear growth in the initial stages. researchgate.netacs.org

Studies have shown that pretreating a substrate surface to introduce hydroxyl groups, for example through a water vapor exposure, can significantly enhance the nucleation of TDMAH. google.com The -OH groups act as anchor points, facilitating the initial binding of the precursor molecules. mdpi.com

Ligand Exchange and Dissociation Processes

Following the initial adsorption, the TDMAH molecule undergoes further reactions that lead to the formation of the hafnium oxide film. These processes involve the breaking of existing bonds and the formation of new ones.

The central hafnium atom in TDMAH is bonded to four dimethylamido (-N(CH3)2) ligands. During the ALD process, these hafnium-nitrogen (Hf-N) bonds must be broken to allow for the formation of the hafnium oxide network.

The primary mechanism for Hf-N bond cleavage is a ligand exchange reaction with surface hydroxyl groups. acs.orgbohrium.com In this process, a proton from a surface -OH group is transferred to the nitrogen atom of a dimethylamido ligand, forming volatile dimethylamine (B145610) (HN(CH3)2) as a byproduct. acs.org This is followed by the formation of a hafnium-oxygen (Hf-O) bond with the surface.

Density functional theory (DFT) calculations have shown that the elimination of the dimethylamino group via this ligand exchange is an energetically favorable process. bohrium.com It is also possible for a second dimethylamino group from the same TDMAH molecule to react with another nearby hydroxyl group. bohrium.com

Beyond simple ligand exchange, other decomposition pathways can occur. For instance, at higher coverages, a bimolecular reaction can lead to the conversion of amido ligands into hafnium-bonded imines. acs.org

The ultimate goal of the ALD process using TDMAH and an oxygen source is the formation of a hafnium oxide (HfO2) film, which primarily consists of hafnium-oxygen (Hf-O) bonds. As described above, the initial Hf-O bonds are formed through reactions with surface hydroxyl groups. fau.de Subsequent exposure to the oxygen source (e.g., water) removes the remaining dimethylamido ligands from the adsorbed hafnium species and forms additional Hf-O bonds, completing the ALD cycle. bohrium.comresearchgate.net

On silicon substrates, the formation of hafnium-silicon (Hf-Si) bonds at the interface is also a possibility, particularly on hydrogen-terminated silicon. acs.org Theoretical calculations predict that the interface can involve Hf-Si, Hf-N-Si, and/or HfNC-Si bonds. acs.org The formation of N-Si bonds has been observed experimentally, suggesting that decomposition products of TDMAH can also react with the silicon surface. acs.org

The table below outlines the key bond transformations during the ALD process.

| Initial Bonds | Final Bonds | Byproducts | Reference |

| Hf-N, Surface-OH | Hf-O, Surface-H | Dimethylamine (HN(CH3)2) | bohrium.comacs.org |

| Hf-N (adsorbed), H2O | Hf-O | Dimethylamine (HN(CH3)2) | bohrium.comresearchgate.net |

| TDMAH, Si-H | Hf-Si, Hf-N-Si, N-Si | Dimethylamine, N-methyl methyleneimine | acs.org |

Byproduct Formation and Removal Dynamics

The deposition of thin films from TDMAH is a complex process that inherently involves the generation and subsequent removal of various byproducts. Understanding the nature of these byproducts and their behavior is paramount for controlling film purity and quality.

Generation and Desorption Kinetics of Dimethylamine

During the deposition process, a primary byproduct is dimethylamine (DMA). ua.eduacs.org The formation of DMA is a direct consequence of the reaction between the TDMAH precursor and the substrate surface. Studies have shown that the desorption of DMA from the surface can be a slow process. For instance, in analogous systems using tetrakis(dimethylamino) tin, the slow desorption of DMA was hypothesized to be a factor in the slow saturation of the precursor reaction. aip.org The residence time of DMA on the surface is influenced by the substrate temperature; higher temperatures generally lead to faster desorption. researchgate.net

The generation of DMA can be represented by the following simplified reaction, where the asterisks denote surface species:

*Hf(N(CH₃)₂)₄ + *OH → O-Hf(N(CH₃)₂₎₃ + HN(CH₃)₂ aip.orgresearchgate.net

The kinetics of DMA desorption are crucial as residual DMA can be a source of impurities in the deposited film.

Methyl Methylene (B1212753) Imine Formation via Bimolecular Reactions

Another significant byproduct observed during the thermal decomposition of TDMAH is N-methyl methyleneimine (MMI). ua.eduacs.org The formation of MMI is thought to occur through an intramolecular insertion reaction, specifically a β-hydride elimination process. researchgate.netacs.org In this reaction, a β-hydride from one of the dimethylamido ligands is transferred to another ligand, leading to the formation of DMA and MMI. researchgate.net

Experimental evidence from in situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and quadrupole mass spectrometry (Q-MS) has confirmed the presence of both DMA and MMI as decomposition products. acs.orgacs.org The formation of MMI is a key indicator of the thermal decomposition pathways of the TDMAH precursor.

Influence of Substrate Surface Termination on Reaction Kinetics

The nature of the substrate surface plays a pivotal role in the initial stages of thin film growth. The surface termination, whether it be hydrogen-terminated or hydroxyl-terminated, significantly impacts the reaction pathways and kinetics of the TDMAH precursor.

Reactivity on Hydrogen-Terminated vs. Hydroxyl-Terminated Surfaces

The reactivity of TDMAH differs substantially between hydrogen-terminated (H-terminated) and hydroxyl-terminated (OH-terminated) surfaces. On hydroxylated surfaces, the reaction is generally more favorable. For instance, with the similar precursor tetrakis(ethylmethylamino)hafnium (TEMAH), the half-reaction on a hydroxylated Si surface is exothermic with a low activation barrier, indicating a kinetically favorable process. acs.org

Conversely, on H-terminated Si surfaces, the reaction with TDMAH is less straightforward. acs.orgresearchgate.net Studies have shown that only a fraction of the hydrogen atoms on the H-terminated Si surface react, even after multiple deposition cycles. acs.org Density functional theory (DFT) calculations have explored various reaction pathways for TDMAH on H-terminated Si(100) surfaces, predicting the formation of different interfacial bonds such as Hf-Si, Hf-N-Si, and Hf-N-C-Si. acs.orgresearchgate.netresearchgate.net The reaction can proceed via different routes, leading to byproducts like dimethylamine, methane, or hydrogen gas, with varying reaction energies. researchgate.net

Mechanisms of Hydrogen Removal from Surface Sites

The removal of hydrogen from the H-terminated surface is a critical step for the initiation of film growth. One proposed mechanism involves the reaction of TDMAH with the Si-H groups on the surface. researchgate.net This can lead to the formation of Hf-Si bonds and the release of dimethylamine. researchgate.net Another possibility is the formation of Hf-N-Si linkages. researchgate.net The presence of mobile hydrogen ions or atoms can also influence the process, potentially being released from stable binding sites within the oxide layers. unt.edu

Chemical Vapor Deposition (CVD) Mechanisms Involving Tetrakis(dimethylamino)hafnium

Chemical Vapor Deposition (CVD) using TDMAH is a widely employed technique for depositing hafnium-based thin films. sigmaaldrich.comsigmaaldrich.com The process involves the introduction of the TDMAH precursor into a reaction chamber where it decomposes and reacts on a heated substrate.

During CVD, both gas-phase and surface reactions contribute to the film growth. ua.edu The thermal decomposition of TDMAH in the gas phase can lead to the formation of byproducts like DMA and MMI. ua.eduacs.org These species then interact with the substrate surface. The surface reactions are complex and can involve insertion and β-hydride elimination processes, especially during chemisorption on H-terminated surfaces. acs.org

The deposition temperature is a critical parameter in CVD. Higher temperatures can increase the decomposition rate of the precursor, but can also lead to increased impurity incorporation if the byproducts are not efficiently removed. harvard.edu For example, in the ALD of HfO₂ using a similar precursor, the carbon and hydrogen content in the films decreased as the deposition temperature increased from 200 to 320°C. harvard.edu

Table of Reaction Data

| Precursor | Substrate | Key Byproducts | Interfacial Bonds | Reaction Notes |

| TDMAH | H-terminated Si(100) | Dimethylamine (DMA), N-methyl methyleneimine (MMI) | Hf-Si, Hf-N-Si, Hf-N-C-Si | Insertion and β-hydride elimination reactions can occur during bidentate chemisorption. acs.org |

| TDMAH | Hydroxylated Surfaces | Dimethylamine (DMA) | Hf-O | Reaction is generally more favorable than on H-terminated surfaces. acs.org |

Gas-Phase Decomposition Pathways and Surface Adsorption Phenomena

The utility of Hafnium, tetrakis(dimethylamino)- (TDMAH) as a precursor in thin film deposition is intrinsically linked to its thermal decomposition behavior, both in the gas phase and upon adsorption onto a substrate surface. Understanding these mechanisms is critical for controlling film growth, purity, and properties.

Studies combining in-situ attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), transmission IR, and quadrupole mass spectrometry (Q-MS) have elucidated the decomposition pathways of TDMAH at temperatures ranging from 25 to 300°C. acs.orgacs.orgresearchgate.net In the gas phase, TDMAH undergoes decomposition primarily through intramolecular insertion and β-hydride elimination reactions. acs.orgacs.org These processes lead to the formation of key byproducts: dimethylamine (DMA) and N-methyl methyleneimine (MMI). acs.orgresearchgate.net The complete decomposition of TDMAH in the gas phase has been observed at 300°C. acs.org

The adsorption and subsequent reaction of TDMAH on surfaces are highly dependent on the substrate and temperature. On hydrogen-terminated silicon (H-Si(100)), density functional theory (DFT) calculations and experimental observations suggest that insertion and β-hydride elimination reactions can occur during the chemisorption process. acs.orgacs.org This leads to the formation of N-Si and CH₂-Si bonds on the surface. acs.orgresearchgate.net The interaction is complex, with DFT calculations predicting an interface involving Hf-Si, Hf-N-Si, and/or Hf-N-C-Si bonds. acs.org The decomposition products, such as MMI, can also react with the silicon surface, forming C-Si or N-Si bonds. acs.orgresearchgate.net

On oxidized silicon surfaces, a different dominant mechanism has been identified. Operando ambient pressure X-ray photoelectron spectroscopy (APXPS) measurements reveal that at sufficient surface coverage, a bimolecular decomposition reaction becomes favorable. acs.org This pathway involves the formation of a TDMAH dimer on the surface, a process that is energetically favorable. acs.org The subsequent decomposition of this dimer results in a hafnium-bonded MMI ligand and DMA. acs.org This bimolecular pathway is considered significantly more favorable energetically than unimolecular reactions on this type of surface. acs.org

The temperature also plays a crucial role in the surface phenomena. On cobalt oxide nanoislands, for instance, nucleation at 300 K is driven by hydroxyl-mediated hydrolysis, leading to Hf-O bond formation. acs.org At a higher temperature of 400 K, Lewis acid-base interactions with the surface ions dominate, causing precursor decomposition and the formation of surface hydroxyl groups that act as further nucleation sites. acs.org

The relative strength of the chemical bonds within the TDMAH molecule and between the precursor and the surface dictates the reaction pathways. Calculated bond dissociation energies (BDEs) provide insight into which bonds are most likely to break during thermal processes.

| Bond Type | Relative Strength |

|---|---|

| Hf−O | Strongest |

| Hf−N | ↓ |

| N−H, C−H, Si−N | ↓ |

| Si−H, Si−C | ↓ |

| N−C, Hf−H | ↓ |

| Hf−Si | Weakest |

Table 1. Generalized order of Bond Dissociation Energies (BDEs) relevant to TDMAH decomposition and surface reactions. The exact energy values can vary significantly depending on the specific molecular environment. acs.orgresearchgate.net

Comparative Analysis with ALD Reaction Kinetics

Atomic Layer Deposition (ALD) is a specialized thin-film deposition technique that relies on self-limiting, sequential surface reactions. The reaction kinetics of TDMAH in an ALD process differ significantly from those in Chemical Vapor Deposition (CVD), where gas-phase reactions and continuous precursor flux play a larger role.

In a typical HfO₂ ALD process using TDMAH and water (H₂O) as the co-reactant, the mechanism involves more than a simple ligand exchange. Density functional theory (DFT) calculations suggest a process where multiple protons diffuse from the surface hydroxyl groups to the amide ligands of the adsorbed TDMAH molecule. acs.org This protonation facilitates the rotation and eventual desorption of the ligands as amine molecules, freeing the hafnium center to bond with surface oxygen atoms. acs.org This "densification" process is energetically favorable and continues until the surface is saturated with HfX* fragments, which prevents further chemisorption of TDMAH precursors in that cycle. acs.org The subsequent H₂O pulse then removes the remaining ligands and re-hydroxylates the surface for the next TDMAH pulse. acs.org

A key feature of ALD is the "ALD window," a range of temperatures where ideal self-limiting growth occurs. Below this window, condensation or incomplete reactions can occur, while above it, the precursor undergoes thermal decomposition, leading to CVD-like growth and increased impurities. harvard.eduresearchgate.net For TDMAH, this decomposition becomes significant at temperatures above the ideal ALD window. harvard.edu

The reaction kinetics and the resulting ALD window are highly dependent on the co-reactant used with TDMAH.

| Process | Co-reactant | ALD Window (°C) | Saturated Growth Rate | Notes |

|---|---|---|---|---|

| Hf₃N₄ Deposition | NH₃ (Ammonia) | 200–250 | 1.1–1.2 Å/cycle | Thermal decomposition occurs at higher temperatures. harvard.edu |

| HfS₂ Deposition | H₂S (Hydrogen Sulfide) | 200–350 | ~0.06 nm/cycle (at 400°C, lower in window) | Growth rate is highest at 300°C. Surprisingly, this process shows less CVD-like component than HfO₂ ALD from the same precursor. mdpi.com |

| HfO₂ Deposition (CVD Comparison) | O₂ (Oxygen) | 300–500 (Diffusion-controlled) | Not applicable (CVD) | Region of diffusion-controlled growth is much wider than for some alkoxide precursors. Kinetic control is observed from 200-300°C. mocvd-precursor-encyclopedia.de |

Table 2. Comparative ALD and CVD process parameters for Hafnium, tetrakis(dimethylamino)- with different co-reactants. The ALD window represents the optimal temperature range for self-limiting growth.

The kinetics of ALD using TDMAH are generally favorable, allowing for deposition at relatively low temperatures due to the high reactivity and volatility of the precursor. researchgate.net However, the relatively weak Hf-N bond makes it susceptible to thermal decomposition, constraining the upper-temperature limit for a pure ALD process. researchgate.net For instance, in the ALD of hafnium nitride (Hf₃N₄), increasing the temperature beyond 250°C leads to precursor decomposition and a deviation from the linear, self-limiting growth rate. harvard.edu

In contrast, CVD processes using TDMAH operate in a regime where thermal decomposition is intended. For HfO₂ deposition via CVD, a region of kinetically controlled growth is observed between 200-300°C, while a diffusion-controlled growth regime, reliant on the transport of decomposed precursor species to the surface, occurs over a broad range from 300-500°C. mocvd-precursor-encyclopedia.de This is a wider window for diffusion-controlled growth than observed for some other precursors, such as hafnium alkoxides. mocvd-precursor-encyclopedia.de

The choice of co-reactant significantly influences the reaction kinetics. The ALD of HfS₂ using TDMAH and H₂S proceeds efficiently within a window of 200-350°C. mdpi.com This process is noted for yielding high-quality, uniform films, which is attributed to the high reactivity of H₂S. This contrasts with HfO₂ ALD from TDMAH, which can sometimes exhibit a CVD-like component, making uniform deposition more challenging. mdpi.com This highlights that the kinetics are a cooperative phenomenon between the precursor and the co-reactant.

Applications of Tetrakis Dimethylamino Hafnium in Advanced Thin Film Fabrication

High-κ Dielectric Film Deposition for Semiconductor Devices

The primary application of TDMAH is in the creation of high-κ dielectric films, particularly hafnium oxide (HfO₂), which are essential for modern semiconductor devices. sigmaaldrich.com

Atomic Layer Deposition of Hafnium Oxide (HfO₂) Films

ALD is a preferred method for depositing ultrathin, conformal HfO₂ films with precise thickness control, crucial for manufacturing advanced electronic components. mdpi.com TDMAH is a widely used precursor in this process due to its high reactivity and ability to produce high-purity films. sigmaaldrich.commdpi.com

The properties of ALD-grown HfO₂ films are highly dependent on the oxidant used in conjunction with the TDMAH precursor.

Water (H₂O): The use of water as an oxidant in ALD with TDMAH is a well-established process. helsinki.fi The reaction between TDMAH and H₂O allows for the deposition of HfO₂ films with growth rates typically around 1.0 to 1.4 Å per cycle at temperatures between 85°C and 250°C. mdpi.comupenn.eduresearchgate.net However, at lower temperatures, incomplete reactions can lead to increased impurity content, while higher temperatures can cause precursor decomposition. helsinki.firesearchgate.net The growth per cycle (GPC) tends to decrease as the deposition temperature increases due to a lower concentration of surface hydroxyl groups. mdpi.com

Ozone (O₃): Ozone is another effective oxidant for the ALD of HfO₂ with TDMAH. The O₃-based process exhibits good self-limiting behavior. harvard.edu Studies comparing H₂O and O₃ have shown that at lower temperatures (e.g., 200°C), H₂O-based processes can yield films with lower carbon and hydrogen impurity levels. harvard.edu However, this difference in impurity levels diminishes as the temperature increases to around 320°C. harvard.edu

Oxygen Plasma: Plasma-enhanced ALD (PEALD) using an oxygen plasma co-reactant offers an alternative route for HfO₂ deposition. optica.org This method can achieve higher growth rates, with a GPC of 1.80 Å/cycle reported at a deposition temperature of 100°C. optica.org The PEALD process with TDMAH and O₂ plasma allows for the deposition of HfO₂ films at low temperatures. aip.org

Table 1: Comparison of Oxidants in HfO₂ ALD with TDMAH

| Oxidant | Typical Deposition Temperature Range (°C) | Typical Growth Per Cycle (Å/cycle) | Key Characteristics |

| Water (H₂O) | 85 - 250 | 1.0 - 1.4 | Well-established process, GPC decreases with increasing temperature. mdpi.comupenn.eduresearchgate.net |

| Ozone (O₃) | 200 - 320 | ~0.7 (at 320°C) | Good self-limiting behavior, comparable to H₂O at higher temperatures. harvard.edu |

| Oxygen Plasma | 100 - 250 | 1.8 | Higher growth rates at lower temperatures. optica.org |

Achieving the correct stoichiometry and minimizing impurities are critical for the performance of HfO₂ dielectric films.

Stoichiometry: Using TDMAH with oxidants like water or ozone can produce nearly stoichiometric HfO₂ films. mdpi.comharvard.edu For instance, the O:Hf atomic ratio in films deposited with H₂O can range from 1.94 to 2.03, close to the ideal value of 2.0. mdpi.com Similarly, films grown with ozone at 320°C have shown an Hf:O ratio of 1:2.04. harvard.edu

Impurity Content: Carbon and nitrogen are the primary impurities of concern when using TDMAH, originating from the dimethylamido ligands. mdpi.com The deposition temperature plays a crucial role in impurity levels. For H₂O-based ALD, carbon content is typically around 6%, and nitrogen content is about 4.5%. mdpi.com Higher deposition temperatures generally lead to lower impurity levels. For example, in an O₃-based process, carbon and hydrogen content decreased as the temperature increased from 200°C to 320°C. harvard.edu The choice of oxidant also influences impurity incorporation, with H₂O sometimes yielding cleaner films than O₃ at lower temperatures. harvard.edu

Chemical Vapor Deposition of Hafnium Oxide Films

Tetrakis(dimethylamino)hafnium is also a suitable precursor for the Chemical Vapor Deposition (CVD) of hafnium oxide films. dockchemicals.com While ALD offers superior control over film thickness and conformality, CVD can provide higher deposition rates. The thermal stability of TDMAH is a critical parameter in CVD, as temperatures must be high enough to induce the desired chemical reactions without causing uncontrolled gas-phase decomposition. Amide-type precursors like TDMAH generally exhibit lower thermal stability compared to other precursor classes, making them suitable for lower-temperature CVD processes. acs.org

Fabrication of Hafnium Nitride (Hf₃N₄) Films

Beyond oxides, TDMAH is also employed in the fabrication of hafnium nitride films, which have potential applications as insulating layers.

ALD Routes Utilizing Ammonia (B1221849) Co-reactants

Hafnium nitride (specifically the nitrogen-rich Hf₃N₄ phase) can be synthesized via ALD using TDMAH as the hafnium source and ammonia (NH₃) as the nitrogen co-reactant. harvard.edu This process is effective at relatively low substrate temperatures, typically in the range of 150°C to 250°C. sigmaaldrich.comharvard.edu

The resulting hafnium nitride films are amorphous as-deposited and exhibit a metal-to-nitrogen ratio of approximately 1:1.3, which is consistent with the Hf₃N₄ stoichiometry. harvard.edu These films are insulating and transparent, in contrast to the metallic and opaque hafnium mononitride (HfN). harvard.edu The ALD process using TDMAH and ammonia provides excellent conformality, achieving 100% step coverage in high-aspect-ratio structures. harvard.edu A key advantage of this process is the low impurity content, with no carbon or oxygen being detected by Rutherford backscattering spectrometry in the bulk of the films. harvard.edu

Table 2: ALD of Hafnium Nitride (Hf₃N₄) with TDMAH and Ammonia

| Parameter | Value | Reference |

| Precursor | Tetrakis(dimethylamino)hafnium (TDMAH) | harvard.edu |

| Co-reactant | Ammonia (NH₃) | harvard.edu |

| Deposition Temperature | 150-250 °C | harvard.edu |

| Film Composition | Hf₃N₄ (Hf:N ratio ~1:1.3) | harvard.edu |

| Growth Per Cycle | 1.15-1.20 Å/cycle | harvard.edu |

| Properties | Insulating, transparent, amorphous | harvard.edu |

Characterization of Nitrogen-Rich Hafnium Nitride Phases

The use of Tetrakis(dimethylamino)hafnium (TDMAH) as a precursor in atomic layer deposition (ALD) processes enables the formation of nitrogen-rich hafnium nitride thin films. harvard.edu These films exhibit distinct properties compared to the more common stoichiometric hafnium mononitride (HfN).

When TDMAH is used in conjunction with ammonia as the nitrogen source at substrate temperatures between 150°C and 250°C, the resulting hafnium nitride films show a metal-to-nitrogen ratio of approximately 1:1.3. harvard.edu This stoichiometry is consistent with the formation of the Hf₃N₄ phase. harvard.edu Similarly, employing a nitrogen plasma as the reactant with TDMAH in a remote plasma-enhanced ALD (RPALD) process at temperatures up to 250°C also yields slightly nitrogen-rich films. iaea.org

A key characteristic of these nitrogen-rich hafnium nitride films is their electrical insulating nature, a stark contrast to the metallic conductivity of HfN. harvard.edu Furthermore, these Hf₃N₄ films are transparent and colored. harvard.edu The as-deposited films are typically amorphous, as confirmed by X-ray diffraction (XRD) and transmission electron microscopy (TEM). harvard.edu From a materials science perspective, while nitrogen-poor group IV nitrides are well-understood, the nitrogen-rich compositions remain an active area of research. harvard.edu

The growth rate in an ALD process using TDMAH and ammonia is on the order of 1.15-1.20 Å per cycle. harvard.edu In an RPALD process with a nitrogen plasma, a growth rate of about 0.2 nm/cycle has been observed in the 150-250°C window. iaea.org These films demonstrate excellent conformality, achieving 100% step coverage even in high-aspect-ratio structures. harvard.eduiaea.org

| Property | Value | Deposition Method | Reference |

| Stoichiometry | Hf₃N₄ (Metal:Nitrogen ≈ 1:1.3) | ALD with TDMAH and ammonia | harvard.edu |

| Electrical Property | Insulating | ALD with TDMAH and ammonia | harvard.edu |

| Appearance | Transparent, Colored | ALD with TDMAH and ammonia | harvard.edu |

| Microstructure | Amorphous (as-deposited) | ALD with TDMAH and ammonia | harvard.edu |

| Growth Rate | ~0.2 nm/cycle | RPALD with TDMAH and N₂ plasma | iaea.org |

| Conformality | Excellent (100% on high-aspect ratios) | RPALD and ALD | harvard.eduiaea.org |

Integration in Ferroelectric Hafnium Zirconium Oxide (HfZrO₂) Thin Films

Precursor Selection and Stoichiometric Control in HfZrO₂ ALD

In the atomic layer deposition (ALD) of ferroelectric Hf₀.₅Zr₀.₅O₂ (HZO) thin films, the choice of metal-organic precursors is critical for achieving the desired material properties. nih.govresearchgate.net Tetrakis(dimethylamino)hafnium (TDMAH) and its zirconium counterpart, Tetrakis(dimethylamino)zirconium (TDMAZ), are frequently compared with another common set of precursors, Tetrakis(ethylmethylamino)hafnium (TEMAH) and Tetrakis(ethylmethylamino)zirconium (TEMAZ). nih.govresearchgate.net

The ligand structure of the precursor directly influences the incorporation of impurities, such as carbon, into the deposited film. nih.govresearchgate.net The TDMA-based precursors have been shown to result in a lower concentration of carbon impurities in HZO films compared to TEMA-based precursors. nih.govresearchgate.net This is a crucial factor, as impurities can disrupt the formation of the desired ferroelectric orthorhombic phase. nih.govresearchgate.net

Achieving precise stoichiometric control is fundamental to fabricating high-quality HZO films. Atomic layer modulation (ALM), which involves sequential pulsing of the individual precursors, allows for atomic-level control over the film's stoichiometry. nih.gov This method, guided by theoretical simulations of precursor chemical and physical reactions, can produce HZO films with superior crystallinity and ferroelectric properties compared to conventional ALD methods. nih.gov

Impact of Precursor Chemistry on Ferroelectric Properties

The reduced carbon impurity and altered growth dynamics associated with TDMAH have a direct and beneficial impact on the ferroelectric properties of HZO thin films. nih.govresearchgate.net HZO films deposited using TDMA-based precursors exhibit a slightly larger grain size compared to those grown with TEMA precursors (~8.5 nm vs. ~7.1 nm). nih.govresearchgate.net This larger grain size is advantageous as it favors the formation of the ferroelectric orthorhombic phase over the non-ferroelectric tetragonal phase. nih.govresearchgate.net

A significant consequence of using TDMAH is the mitigation of the "wake-up" effect, a phenomenon where the remanent polarization of the ferroelectric material increases with electric field cycling. nih.govresearchgate.net HZO films grown with TDMA precursors show a well-suppressed wake-up effect, maintaining a high double remanent polarization (2Pr) of approximately 40 μC/cm² for up to 10⁵ cycles with a 2.8 MV/cm cycling field. nih.govresearchgate.net This enhanced stability is attributed to the cleaner film composition and more favorable crystalline structure. nih.govresearchgate.net In contrast, films from TEMA precursors often exhibit a more pronounced wake-up effect. nih.govresearchgate.net The improved interface quality between the TDMA-derived HZO film and the TiN electrode also contributes to these superior electrical characteristics. nih.govresearchgate.net

| Precursor System | Carbon Impurity | Grain Size | Wake-up Effect | Double Remanent Polarization (2Pr) | Reference |

| TDMAH/TDMAZ | Lower (~2.4 atomic %) | Larger (~8.5 nm) | Mitigated | ~40 μC/cm² after 10⁵ cycles | nih.govresearchgate.net |

| TEMAH/TEMAZ | Higher (~3.9 atomic %) | Smaller (~7.1 nm) | Pronounced | - | nih.govresearchgate.net |

Advanced Resist Materials and Nanocomposite Synthesis

Molecular Layer Deposition for Hybrid Thin Film Resists (e.g., Hafnicone)

Tetrakis(dimethylamino)hafnium is a key precursor in the fabrication of novel hybrid organic-inorganic thin film resists through molecular layer deposition (MLD). nsf.govacs.orgfigshare.com A notable example is "hafnicone," which is synthesized from the sequential vapor-phase exposure of TDMAH and an organic precursor like ethylene (B1197577) glycol (EG). nsf.govacs.orgfigshare.com This MLD process allows for the bottom-up, layer-by-layer growth of a hybrid polymer film with precisely controlled thickness and composition. nsf.govacs.orgfigshare.combohrium.com

The deposition of hafnicone is typically carried out at low temperatures, for instance, 100°C. nsf.govacs.orgfigshare.com The MLD cycle consists of separate pulses of TDMAH and EG, with an inert gas purge in between to prevent gas-phase reactions. nsf.gov The resulting hafnicone films are promising as advanced resist materials for next-generation lithography techniques, including electron-beam (e-beam) and deep ultra-violet (DUV) lithography. nsf.govacs.orgfigshare.com

When used as a negative tone resist with a developer such as 3M HCl, hafnicone demonstrates the ability to resolve features with line widths as small as 50 nm. nsf.govacs.orgfigshare.com It exhibits a sensitivity of 400 μC/cm² under e-beam exposure. nsf.govacs.orgfigshare.com These inorganic-based hybrid resists offer potential advantages over traditional organic resists, such as higher etch resistance and greater stability against pattern collapse. nsf.govacs.orgfigshare.comresearchgate.net

| Property | Value | Deposition Conditions | Reference |

| Resist Name | Hafnicone | MLD of TDMAH and Ethylene Glycol | nsf.govacs.orgfigshare.com |

| Deposition Temperature | 100°C | MLD | nsf.govacs.orgfigshare.com |

| Resist Type | Negative Tone | With 3M HCl developer | nsf.govacs.orgfigshare.com |

| Resolution | 50 nm line widths | E-beam lithography | nsf.govacs.orgfigshare.com |

| Sensitivity | 400 μC/cm² | E-beam lithography | nsf.govacs.orgfigshare.com |

Polymer-Derived Ceramic Nanocomposite Fabrication

Tetrakis(dimethylamino)hafnium also serves as a precursor in the synthesis of polymer-derived ceramic (PDC) nanocomposites. sigmaaldrich.comsigmaaldrich.com The PDC route is a versatile method for creating amorphous, silicon-based ceramic materials through the thermal decomposition of polymeric precursors. nasa.govmdpi.com This approach offers high thermal stability and mechanical strength. nasa.gov

While the general application of TDMAH in fabricating PDCs is established, the specific details of the polymeric systems and the resulting hafnium-containing ceramic nanocomposites are part of ongoing materials development. sigmaaldrich.comsigmaaldrich.com The incorporation of hafnium via a precursor like TDMAH into a polymer matrix, which is then pyrolyzed, can be used to tailor the final properties of the ceramic. This can include modifying the electrical conductivity or thermal stability of materials like silicon carbonitride (SiCN) for specialized applications. nasa.gov

Area-Selective Deposition and Nanostructure Templating

The precise fabrication of nanostructures is a cornerstone of modern technology, with applications ranging from next-generation electronics to advanced optical devices. Tetrakis(dimethylamino)hafnium (TDMAHf) has emerged as a critical precursor in vapor-phase deposition techniques aimed at creating these intricate architectures. One of the most promising of these techniques is Sequential Infiltration Synthesis (SIS), which leverages the self-assembly of block copolymers (BCPs) to template the growth of inorganic materials like hafnium oxide (HfO₂). This section explores the use of TDMAHf in SIS for creating well-defined nanostructures within BCP templates and discusses strategies to enhance the infiltration process.

Sequential Infiltration Synthesis (SIS) within Block Copolymer Templates

Sequential Infiltration Synthesis is a powerful bottom-up nanofabrication method that enables the growth of inorganic materials within a polymer template. acs.org This process, which is a variation of atomic layer deposition (ALD), involves the sequential exposure of a polymer film to a metal-organic precursor and a co-reactant, typically water (H₂O). researchgate.net When applied to self-assembled block copolymers, the precursor selectively infiltrates one of the polymer domains, leading to the formation of an inorganic-organic hybrid material. researchgate.net Subsequent removal of the polymer template reveals a nanostructured inorganic replica. researchgate.net

The selectivity of the infiltration process is primarily driven by the chemical affinity between the precursor and the functional groups of one of the polymer blocks. acs.orgresearchgate.net In the case of TDMAHf, its Lewis acid character facilitates interaction with Lewis basic sites within the polymer. acs.org For instance, in a common BCP system like polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA), the TDMAHf precursor preferentially interacts with the carbonyl groups of the PMMA block, while having minimal interaction with the non-polar polystyrene (PS) block. acs.orgbohrium.com This selective interaction is the basis for templated growth.

Recent research has successfully demonstrated the fabrication of hafnium oxide nanostructures using TDMAHf and water as co-reactants in various BCP templates. acs.org The process typically involves the following steps:

Self-Assembly of BCPs : A thin film of a block copolymer, such as PS-b-PMMA or polystyrene-block-poly(epoxyisoprene) (PS-b-EPI), is prepared and annealed to induce the self-assembly of the polymer chains into well-ordered nanodomains (e.g., cylinders, lamellae). acs.org

SIS Process : The self-assembled BCP film is placed in an ALD reactor and exposed to sequential pulses of TDMAHf and H₂O vapor. The TDMAHf precursor is heated to increase its vapor pressure for efficient delivery to the reactor. acs.org

Selective Infiltration : The TDMAHf molecules diffuse into the BCP film and selectively react with the functional groups of the polar block (e.g., PMMA or EPI). acs.org

Oxide Formation : The subsequent pulse of H₂O reacts with the bound TDMAHf, forming hafnium oxide and releasing dimethylamine (B145610) as a byproduct. This cycle is repeated to achieve the desired amount of inorganic material growth. acs.org

Polymer Removal : Finally, the polymer template is removed, typically through an oxygen plasma etch, leaving behind a freestanding nanostructure of hafnium oxide that replicates the morphology of the original BCP template. acs.orgresearchgate.net

The choice of block copolymer and processing conditions, particularly temperature, plays a crucial role in the success of the SIS process. In-situ quartz crystal microgravimetry (QCM) studies have been employed to understand the interaction of TDMAHf with various homopolymers at different temperatures. These studies provide insights into the diffusion and reaction kinetics of the precursor within the polymer matrix. acs.org

For example, a study investigating the HfOₓ SIS process in five different homopolymers revealed varying degrees of mass gain, indicating different levels of precursor uptake and reaction. acs.org

Table 1: Mass Gain of Infiltrated Hafnium Oxide in Various Homopolymers at 95 °C

| Homopolymer | Functional Group | Mass Gain (µg/cm³) | Selectivity vs. PS |

| Poly(epoxyisoprene) (EPI) | Epoxide | 8.4 | 18.2 |

| Poly(ethylene oxide) (PEO) | Ether | High | - |

| Poly(methyl methacrylate) (PMMA) | Carbonyl | High | - |

| Poly(4-vinylpyridine) (P4VP) | Pyridine | Low | - |

| Polystyrene (PS) | Phenyl | Low | 1.0 |

Data sourced from a study on HfOₓ SIS using TDMAHf at 95 °C. The mass gain was measured after a single, long-exposure SIS cycle. Selectivity is calculated as the ratio of mass gain in the respective polymer to that in PS. acs.org

The results from such studies guide the selection of suitable BCP systems for fabricating HfOₓ nanostructures. Based on the high mass gain and selectivity, BCPs like PS-b-EPI and PS-b-PMMA are considered excellent candidates for templating HfOₓ growth. acs.org Subsequent experiments using these BCPs have successfully produced well-defined hafnium oxide nanostructures, including both horizontal and vertical cylinders, after five cycles of TDMAHf/H₂O SIS at 95 °C followed by oxygen plasma removal of the polymer. acs.org

Pretreatment Strategies for Nucleation Promotion in SIS

The efficiency and quality of the SIS process are highly dependent on the initial nucleation and subsequent growth of the inorganic material within the polymer template. In cases where the interaction between the precursor and the target polymer block is weak, the infiltration can be non-uniform or insufficient. To overcome this, various pretreatment strategies have been developed to promote precursor nucleation and enhance infiltration.

One effective strategy is the use of a seeding layer . This involves depositing a very thin layer of a highly reactive material that serves as a nucleation site for the desired inorganic material. For instance, it has been shown that the growth of tin oxide (SnOₓ) from a tetrakis(dimethylamino)tin (B92812) (TDMASn) precursor can be significantly enhanced by a pretreatment consisting of a single cycle of aluminum oxide (AlOₓ) SIS. acs.org The initial AlOₓ layer provides reactive sites that facilitate the subsequent infiltration and growth of SnOₓ. acs.org This approach is particularly useful when the primary precursor has a low affinity for the polymer template. acs.org

Another approach is swelling-assisted SIS . In this method, the BCP film is exposed to a solvent vapor that selectively swells the polar domains of the polymer. bohrium.com This swelling creates additional free volume and porosity within the polymer block, which can act as effective pathways for the delivery of the metal-organic precursor, thereby enhancing its diffusion and infiltration deep into the film. bohrium.comnih.gov The choice of solvent is critical and should be one that has a high affinity for the block intended for infiltration.

Surface functionalization of the polymer template through treatments like UV exposure or plasma is another powerful strategy. A UV pretreatment on a PS-b-PMMA thin film has been shown to switch the precursor selectivity by creating oxygen-containing Lewis basic groups within the PS domains. researchgate.net Similarly, plasma treatments using gases like argon, oxygen, or nitrogen can introduce various functional groups (e.g., hydroxyl, carboxyl, amine) onto the polymer surface. osti.govnih.govnih.gov These functional groups can act as nucleation sites and improve the chemical affinity of the polymer for the TDMAHf precursor, leading to more uniform and controlled growth of hafnium oxide. nih.gov Plasma treatment can also increase the surface roughness of the polymer, which may enhance adhesion and infiltration. nih.gov

The selection of an appropriate pretreatment strategy depends on the specific BCP system and the precursor being used. The goal is to create a more favorable chemical environment within the desired polymer domain to promote the nucleation and growth of the inorganic material, ultimately leading to higher fidelity pattern transfer from the BCP template to the final inorganic nanostructure.

Advanced Spectroscopic and Microscopic Characterization Techniques for Research

Ex Situ Structural and Compositional Analysis of Deposited Films

Following the deposition process, ex situ characterization techniques are employed to analyze the structure, composition, and morphology of the resulting thin films. These analyses are crucial for correlating the deposition parameters with the final film properties.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com In the context of films grown from TDMAH, XPS is used to determine the stoichiometry of the deposited hafnium-based films, such as HfS₂ or HfO₂. mdpi.comresearchgate.net

For instance, in the deposition of HfS₂ films using TDMAH and H₂S, XPS analysis can reveal the atomic ratio of sulfur to hafnium. mdpi.comresearchgate.net It can also detect the presence of impurities, such as oxygen and carbon. researchgate.net Depth profiling, where layers of the film are incrementally sputtered away and analyzed, provides information on the compositional uniformity throughout the film's thickness. researchgate.net High-resolution scans of the Hf 4f, S 2p, O 1s, and C 1s regions provide detailed information about the chemical bonding states. For example, the binding energy of the Hf 4f peaks can confirm the formation of Hf-S or Hf-O bonds. researchgate.net

| Element | XPS Peak | Significance |

| Hafnium | Hf 4f | Confirms the presence of hafnium and its chemical state (e.g., in HfO₂ or HfS₂). researchgate.net |

| Sulfur | S 2p | Indicates the incorporation of sulfur in HfS₂ films. |

| Oxygen | O 1s | Detects the presence of oxygen, either as the intended component in HfO₂ or as a contaminant. researchgate.net |

| Carbon | C 1s | Reveals the presence of residual carbon from the precursor ligands. researchgate.net |

| Nitrogen | N 1s | Can indicate incomplete reaction of the TDMAH precursor. acs.org |

| Silicon | Si 2p | Used for substrate analysis and to probe the interfacial layer. acs.org |

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. It provides valuable information about the morphology, topography, and, in some cases, the composition of the deposited films. mdpi.com

In the analysis of films grown from TDMAH, SEM images reveal the surface structure, such as whether the film is smooth or granular. mdpi.com For HfS₂ films, SEM has shown a slightly granular surface with typical grain sizes between 60 and 100 nm. mdpi.com The technique is also critical for assessing the conformality of the deposited film over structures with high aspect ratios, a key requirement in many microelectronic applications. By examining cross-sections of patterned substrates, SEM can visualize the step coverage, which is the film's ability to uniformly coat the vertical and horizontal surfaces of a feature.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Microstructure

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for investigating the microstructure of materials at the nanoscale. In the context of materials derived from Hafnium, tetrakis(dimethylamino)-, these methods are instrumental in visualizing the atomic arrangement, identifying crystal structures, and assessing the quality of thin films.

For instance, in the study of hafnium oxide (HfO₂) thin films grown by ALD using TDMAH, TEM analysis reveals the crystalline nature of the films. After annealing at high temperatures, such as 1000°C, HfO₂ films that were initially amorphous can become fully crystallized . Cross-sectional TEM images can further detail the film's structure, such as a columnar and polycrystalline nature, and assess the quality of step-coverage on substrates with trenches researchgate.net.

In the case of hafnium sulfide (B99878) (HfS₂) films synthesized from TDMAH and H₂S, high-resolution TEM (HRTEM) has been used to explore the layer structure. mdpi.com The analysis of films annealed at 400°C showed crystalline 2D HfS₂ layers stacked with an average distance of 0.59 nm, which is consistent with the lattice distance of HfS₂ (001) mdpi.com. STEM, often coupled with Z-contrast imaging, provides atomic-resolution images that can distinguish between different elements in the film and at the interface with the substrate iaea.org. This is particularly useful for examining the interface between the deposited hafnium-based film and the silicon substrate, where an interfacial layer of native oxide (SiOₓ) can be clearly depicted nih.gov.

The combination of TEM and STEM allows for a comprehensive understanding of the film's morphology and crystal structure, which are critical factors influencing the material's electrical and physical properties. For example, the transition from an amorphous to a polycrystalline structure upon annealing can be directly observed, and the size and orientation of the crystallites can be determined researchgate.net.

| Technique | Application for TDMAH-derived Materials | Key Findings | References |

| TEM | Microstructure analysis of HfO₂ and HfS₂ thin films | Visualization of crystalline and amorphous phases, columnar growth, and layer stacking. | researchgate.netmdpi.comnih.gov |

| STEM | High-resolution imaging of film and interface | Atomic-resolution imaging, Z-contrast for elemental differentiation, and analysis of interfacial layers. | iaea.org |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS), often integrated with SEM or TEM, is a fundamental technique for determining the elemental composition of a material. When analyzing thin films grown from Hafnium, tetrakis(dimethylamino)-, EDS provides crucial information about the stoichiometry of the film and the presence of any impurities.

In the context of HfO₂ thin films, EDS can confirm the hafnium-to-oxygen ratio. For films synthesized from TDMAH and ozone, EDS analysis has shown the expected 2:1 oxygen-to-metal ratio, indicating the formation of stoichiometric HfO₂ researchgate.net. This is a critical quality control parameter, as the stoichiometry directly impacts the dielectric properties of the film.

Furthermore, EDS is used to detect any residual elements from the precursor or process, such as carbon and nitrogen. Studies on HfO₂ films deposited using TDMAH have reported negligible carbon contamination under optimized deposition conditions iaea.org. In the synthesis of HfS₂ films, EDS can be employed to map the distribution of hafnium and sulfur, confirming the uniformity of the film composition mdpi.com. The ability to spatially resolve the elemental distribution makes EDS an indispensable tool for ensuring the chemical integrity and uniformity of the deposited films.

| Technique | Application for TDMAH-derived Materials | Key Findings | References |

| EDS | Elemental analysis of HfO₂ and HfS₂ thin films | Confirmation of stoichiometry (e.g., O:Hf ratio), detection of impurities (C, N), and elemental mapping. | mdpi.comiaea.orgresearchgate.net |

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. For thin films grown from Hafnium, tetrakis(dimethylamino)-, XRD is essential for identifying the crystalline phases present, determining the degree of crystallinity, and measuring crystallite size.

As-grown HfO₂ films deposited by ALD using TDMAH are often amorphous or poorly crystalline, especially at lower deposition temperatures nih.gov. Post-deposition annealing is typically required to induce crystallization. XRD patterns of annealed HfO₂ films can identify the presence of various crystalline phases, with the monoclinic phase being commonly observed nih.gov. The deposition temperature itself also plays a significant role; films grown at higher temperatures (e.g., 240°C) tend to be better crystallized with larger crystal sizes (38-40 nm) compared to those grown at lower temperatures (≤100°C), which are more disordered and have smaller crystal sizes (up to 29 nm) nih.gov.

In the case of HfS₂ films from TDMAH and H₂S, as-grown films are typically amorphous. However, after annealing, XRD can be used to confirm the formation of crystalline HfS₂ mdpi.com. Similarly, for HfOₓ films grown using different oxidants, Grazing Incidence X-ray Diffraction (GIXRD) has been employed to analyze the crystal structure and has shown that the choice of oxidant can affect the resulting crystallite size nih.govresearchgate.net.

The information obtained from XRD is critical for correlating the material's structure with its functional properties, such as the dielectric constant in HfO₂ films, which is known to be phase-dependent nih.gov.

| Technique | Application for TDMAH-derived Materials | Key Findings | References |

| XRD/GIXRD | Crystallinity and phase analysis of HfO₂, HfS₂, and HfOₓ thin films | Identification of amorphous and crystalline phases (e.g., monoclinic HfO₂), determination of crystallite size, and effect of deposition temperature and annealing on crystallinity. | mdpi.comnih.govnih.govresearchgate.net |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Impurity Profiling

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the very near-surface region of a material. For thin films derived from Hafnium, tetrakis(dimethylamino)-, TOF-SIMS is particularly valuable for depth profiling of impurities.

While techniques like EDS provide bulk elemental composition, TOF-SIMS can detect trace-level impurities and map their distribution as a function of depth into the film. This is crucial for identifying contaminants that may have been incorporated during the deposition process or from the precursors themselves. For instance, in the ALD of hafnium-based films, TOF-SIMS can be used to analyze the concentration of residual carbon and nitrogen from the TDMAH precursor.

In the investigation of HfS₂ layers, ion sputtering is often used in conjunction with surface analysis techniques to remove surface contaminants and reveal the true composition of the layer at different depths mdpi.com. Although the specific use of TOF-SIMS is not detailed in the provided search results for TDMAH, its application in similar ALD processes for impurity analysis is a standard and powerful approach. The high sensitivity of TOF-SIMS allows for the detection of impurities at concentrations that may be below the detection limits of EDS, providing a more complete picture of the film's purity.

| Technique | Application for TDMAH-derived Materials | Key Findings | References |

| TOF-SIMS | Surface and depth profile analysis of impurities in thin films | High-sensitivity detection of trace elemental and molecular impurities, and depth profiling to understand impurity distribution. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precursor Characterization and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in solution and in the solid state. In the context of Hafnium, tetrakis(dimethylamino)-, NMR is primarily used for the characterization of the precursor itself and for studying reaction intermediates.

The purity and structure of the TDMAH precursor are critical for achieving high-quality thin films in ALD processes. NMR spectroscopy can be used to confirm the chemical structure of TDMAH, ensuring that it conforms to the expected Hf(N(CH₃)₂)₄ formula ereztech.com. This quality control step is essential for reproducible deposition processes.

While the direct observation of reaction intermediates on a surface during ALD is challenging, NMR can be used to study model reactions in solution that mimic the surface chemistry. This can provide insights into the reaction mechanisms between the TDMAH precursor and the co-reactant (e.g., water or ozone). Although not explicitly detailed for TDMAH in the provided results, such studies are a common approach in the development and optimization of ALD processes.

| Technique | Application for TDMAH-derived Materials | Key Findings | References |

| NMR | Characterization of the TDMAH precursor | Confirmation of the chemical structure and purity of Hafnium, tetrakis(dimethylamino)-. | ereztech.com |

Surface Morphology and Growth Dynamics Evaluation

The surface morphology and the dynamics of film growth are critical parameters that influence the performance of devices incorporating thin films derived from Hafnium, tetrakis(dimethylamino)-. Techniques that can probe the surface at the nanoscale are essential for understanding and controlling the deposition process.

Quartz Crystal Microgravimetry (QCM) for Infiltration and Growth Rate Monitoring

Quartz Crystal Microgravimetry (QCM) is a highly sensitive analytical technique capable of measuring minute mass changes on a crystal surface in real-time. This makes it an invaluable tool for in-situ monitoring of thin film deposition processes like Atomic Layer Deposition (ALD), where materials such as Hafnium, tetrakis(dimethylamino)- (TDMAH) are used as precursors. The core of a QCM system is a thin quartz crystal wafer sandwiched between two electrodes. When an alternating voltage is applied, the piezoelectric nature of quartz causes it to oscillate at a specific resonant frequency. According to the Sauerbrey equation, any mass added to the crystal surface leads to a proportional decrease in its resonant frequency, allowing for the precise calculation of the deposited mass.

In the context of ALD using TDMAH, QCM provides real-time insights into the self-limiting nature of the surface reactions, precursor infiltration into high-aspect-ratio structures, and the growth rate per cycle. For instance, a QCM sensor can be coated with a hafnium dioxide layer deposited via ALD using TDMAH as the hafnium precursor at a deposition temperature of 200 °C to study surface interactions. arizona.edu By monitoring the frequency changes during each half-cycle of the ALD process—the TDMAH pulse and the co-reactant (e.g., water or ozone) pulse—researchers can confirm the saturation of the surface reactions and determine the mass gain per cycle (MGPC). This data is crucial for optimizing process parameters such as pulse and purge times to ensure ideal ALD growth.

The growth rate, often expressed in nanometers per cycle or angstroms per cycle, is a critical parameter in thin film deposition. While techniques like spectroscopic ellipsometry are commonly used for thickness measurements post-deposition, QCM offers the advantage of real-time, in-situ growth rate monitoring. beneq.com This allows for immediate feedback and control over the deposition process.

Research into the ALD of hafnium-based films using TDMAH has established clear relationships between deposition temperature and growth rate. These findings, while often measured by ellipsometry, represent the type of data that can be monitored and verified in real-time using QCM. For example, in the ALD of hafnium sulfide (HfS₂) from TDMAH and H₂S, the growth rate varies with temperature. mdpi.com Similarly, the growth of hafnium dioxide (HfO₂) from TDMAH and water also shows a temperature-dependent growth per cycle (GPC). mdpi.com

The following tables summarize key growth rate findings from studies on films derived from Hafnium, tetrakis(dimethylamino)-.

Table 1: Growth Rate of Hafnium Sulfide (HfS₂) via ALD

This table presents the growth rates of HfS₂ thin films at various deposition temperatures using Hafnium, tetrakis(dimethylamino)- and H₂S as precursors. mdpi.com

| Deposition Temperature (°C) | Growth Rate (nm/cycle) |

| 200 | 0.074 |

| 300 | 0.084 |

| 400 | 0.066 |

Table 2: Growth Per Cycle (GPC) of Hafnium Dioxide (HfO₂) via ALD

This table illustrates the effect of deposition temperature on the GPC of HfO₂ films using Hafnium, tetrakis(dimethylamino)- and water as precursors. mdpi.com

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) |

| 85 | ~1.4 |

| 240 | ~1.2 |